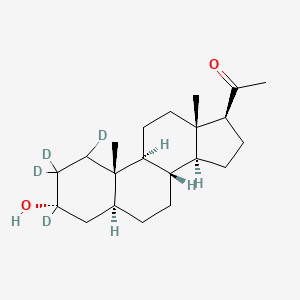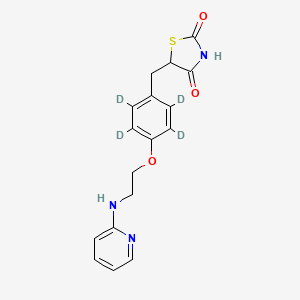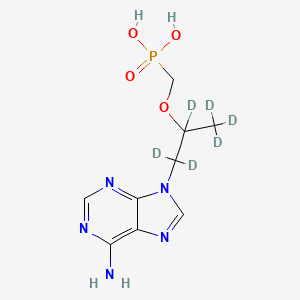
N1-Methoxymethyl picrinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Methoxymethyl picrinine is an indole alkaloid that can be isolated from the leaves of Alstonia scholaris . It is a type of compound that falls under the category of alkaloids .
Synthesis Analysis
The synthesis of N1-Methoxymethyl picrinine involves the isolation from the leaves of Alstonia scholaris . The 2,3-Secofernane triterpenoids, alstonic acids A and B, were isolated from the leaves of Alstonia scholaris together with an indole alkaloid, N1-Methoxymethyl picrinine .Molecular Structure Analysis
The molecular formula of N1-Methoxymethyl picrinine is C22H26N2O4 . The IUPAC name for this compound is 2H,12H-6,12a-Epoxy-2,7a-methanoindolo [2,3-a]quinolizine-14-carboxylic acid, 3-ethylidene-1,3,4,6,7,12b-hexahydro-12- (methoxymethyl)-, methyl ester, (2R,3E,5S,6S,7aR,12aR,12bS,14R) .Physical And Chemical Properties Analysis
N1-Methoxymethyl picrinine is a powder . It has a molecular weight of 382.5 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Ethnomedicinal Values
Alstonia scholaris, the plant from which N1-Methoxymethyl picrinine is derived, is well recognized in Indian Pharmacopoeia, British Pharmacopoeia, French Pharmacopoeia, British Pharmaceutical Codex, and The Ayurvedic Pharmacopoeia of India . It has been used to cure fever, pain, inflammation, cancer, respiratory, and skin disorders .
Pharmacological Activities
The plant has demonstrated numerous pharmacological activities. For example, strictamine isolated from this plant has shown an equipotent antiviral activity to that of acyclovir .
Phytochemistry
Nearly 169 alkaloids have been reported along with iridoids, coumarins, flavonoids, and steroids from this plant . The hydro-alcoholic extract of leaves contains N1-Methoxymethyl picrinine .
Clinical Significances
The clinical significance of N1-Methoxymethyl picrinine is yet to be fully explored. However, the plant from which it is derived has been used in traditional medicine for various ailments .
Patents
Despite over 100 patents and numerous pharmacological activities of A. scholaris, only one product has reached the market . This indicates a gap between the existing knowledge and the requisites for commercialization of A. scholaris derived products .
CNS Depressant Action
Picrinine, a related compound, has shown CNS depressant action . It is used in diarrhea of malarial origin and for chronic intermittent fevers suppressed by quinine .
Safety and Hazards
Zukünftige Richtungen
Despite over 100 patents and numerous pharmacological activities of Alstonia scholaris, only one product has reached the market . The discovery of new potent antiviral indole alkaloids like N1-Methoxymethyl picrinine will require structure-activity relationship studies with natural analogues of this scaffold . This indicates a gap between the existing knowledge and the requisites for commercialization of Alstonia scholaris derived products .
Wirkmechanismus
Target of Action
N1-Methoxymethyl picrinine is an indole alkaloid
Biochemical Pathways
It is known that it is an indole alkaloid, a class of compounds that often interact with various biochemical pathways . .
Result of Action
As an indole alkaloid, it may have various biological effects, but specific results of its action are currently unknown .
Action Environment
Like other chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and presence of other chemicals .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N1-Methoxymethyl picrinine involves the use of a multi-step reaction process. The starting materials are commercially available and can be easily obtained. The reaction steps involve the use of various reagents and solvents to achieve the desired product.", "Starting Materials": [ "Picrinine", "Formaldehyde", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reaction of picrinine with formaldehyde in methanol to form N1-formyl picrinine", "Step 2: Reduction of N1-formyl picrinine with sodium borohydride to form N1-hydroxymethyl picrinine", "Step 3: Methylation of N1-hydroxymethyl picrinine with methyl iodide in the presence of sodium hydroxide to form N1-methoxymethyl picrinine", "Step 4: Extraction of N1-methoxymethyl picrinine from the reaction mixture using ethyl acetate", "Step 5: Purification of the product using column chromatography to obtain pure N1-methoxymethyl picrinine" ] } | |
CAS-Nummer |
1158845-78-3 |
Molekularformel |
C22H26N2O4 |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)


![1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride](/img/structure/B602729.png)

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)
